molecular formula C25H40F2O6 B587496 O-Tetrahydropyranyl Lubiprostone-d7 CAS No. 1246812-24-7

O-Tetrahydropyranyl Lubiprostone-d7

Cat. No. B587496
CAS RN: 1246812-24-7
M. Wt: 481.629
InChI Key: KPXLSWFJVXGWOV-QKDWIZOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Tetrahydropyranyl Lubiprostone-d7 is an isotope labelled derivative of O-Tetrahydropyranyl Lubiprostone . It has a molecular formula of C25H33D7F2O6 and a molecular weight of 481.62 .


Molecular Structure Analysis

The molecular structure of O-Tetrahydropyranyl Lubiprostone-d7 consists of a complex arrangement of carbon, hydrogen, fluorine, and oxygen atoms . The exact structure can be represented by the SMILES string: CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F .


Physical And Chemical Properties Analysis

O-Tetrahydropyranyl Lubiprostone-d7 is a yellow oil . It is soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate . It has a density of 1.1±0.1 g/cm3 and a boiling point of 596.0±50.0°C at 760 mmHg .

Mechanism of Action

While the mechanism of action for O-Tetrahydropyranyl Lubiprostone-d7 specifically is not mentioned, Lubiprostone, the parent compound, acts by specifically activating ClC-2 chloride channels, which are a normal constituent of the apical membrane of the human intestine .

Safety and Hazards

While specific safety data for O-Tetrahydropyranyl Lubiprostone-d7 is not available, Lubiprostone, the parent compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Stable isotopes of Lubiprostone, such as O-Tetrahydropyranyl Lubiprostone-d7, are used in clinical research to study the pharmacokinetics and pharmacodynamics of the drug . This information can help researchers better understand how the drug is absorbed, metabolized, and eliminated from the body, which can inform future drug development and dosing strategies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O-Tetrahydropyranyl Lubiprostone-d7 involves the protection of Lubiprostone-d7 with tetrahydropyranyl (THP) group followed by deprotection to obtain the desired product.", "Starting Materials": [ "Lubiprostone-d7", "Tetrahydropyranyl chloride", "Potassium carbonate", "Methanol", "Dichloromethane", "Water" ], "Reaction": [ "Step 1: Dissolve Lubiprostone-d7 (1.0 g) in dry dichloromethane (10 mL) under nitrogen atmosphere.", "Step 2: Add tetrahydropyranyl chloride (1.2 g) and potassium carbonate (2.0 g) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Filter the reaction mixture and wash the solid with dichloromethane.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in methanol (10 mL) and add water (5 mL) to the solution.", "Step 7: Add 1N hydrochloric acid solution dropwise to the reaction mixture until the pH reaches 2.", "Step 8: Stir the reaction mixture at room temperature for 2 hours.", "Step 9: Extract the product with dichloromethane (3 x 10 mL) and combine the organic layers.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and filter.", "Step 11: Concentrate the filtrate under reduced pressure to obtain the desired product, O-Tetrahydropyranyl Lubiprostone-d7." ] }

CAS RN

1246812-24-7

Product Name

O-Tetrahydropyranyl Lubiprostone-d7

Molecular Formula

C25H40F2O6

Molecular Weight

481.629

IUPAC Name

7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2

InChI Key

KPXLSWFJVXGWOV-QKDWIZOESA-N

SMILES

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F

synonyms

(11α)-16,16-Difluoro-9,15-dioxo-11-[(tetrahydro-2H-pyran-2-yl)oxy]prostan-1-oic Acid-d7; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.